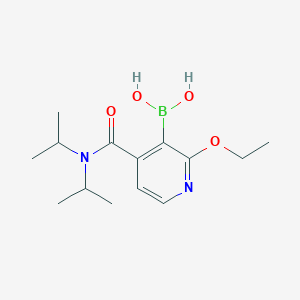
二(3-溴苯基)苯基氧化膦
描述
Bis(3-bromophenyl)phenylphosphine oxide is a chemical compound with the molecular formula C18H13Br2OP . It belongs to the class of organophosphorus compounds and is often used as a ligand in coordination chemistry .
Molecular Structure Analysis
The molecular structure of Bis(3-bromophenyl)phenylphosphine oxide is represented by the formula C18H13Br2OP . The compound consists of two bromophenyl groups and one phenyl group attached to a phosphorus atom, which is also bonded to an oxygen atom .Physical And Chemical Properties Analysis
Bis(3-bromophenyl)phenylphosphine oxide is a solid at 20 degrees Celsius . It has a molecular weight of 436.08 . The compound appears as a white to almost white powder or crystal . Its melting point ranges from 108.0 to 112.0 degrees Celsius .科学研究应用
Synthesis of Polyimide Fibers
Bis(3-bromophenyl)phenylphosphine oxide is used in the synthesis of co-polyimide (PI) fibers. These fibers are created by incorporating the bis (4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain . The fibers show resistance to atomic oxygen (AO), which makes them suitable for applications in low Earth orbit as flexible construction components .
Atomic Oxygen Resistance
The atomic oxygen (AO) resistance of the fibers is dependent on the DAPOPPO molar content. Fibers containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO . This property is beneficial for materials exposed to AO, such as those used in space applications .
Passivated Phosphate Layer Formation
Exposure to AO results in the deposition of a passivated phosphate layer on the fiber surface. This layer effectively prevents the fiber from AO erosion . This is particularly useful in environments with high AO presence, such as outer space .
Tensile Strength Retention
With the DAPOPPO content increasing from 0% to 40%, the retentions of tensile strength and initial modulus for the fibers exhibited obvious growth from 44% to 68%, and 59% to 70%, after AO exposure . This property is crucial for materials that need to maintain their structural integrity under harsh conditions .
Synthesis of Copolyimide
Bis(3-bromophenyl)phenylphosphine oxide is used in the synthesis of a series of copolyimide, using a newly synthesized monomer named bis-(3-aminophenoxy-3-trifluoromethyl-4-phenyl)phenylphosphine oxide (m-BA6FPPO), 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4′-oxydianiline (ODA) and poly(dimethylsiloxane) (PDMS, amine terminated, M n = 2500 g/mol) .
Gas Permeability
The copolyimide materials containing 1.5 and 2 wt% poly(dimethylsiloxane) achieved the optimum results for the single gas permeability at 1 bar . This property is important for applications that require selective gas permeation .
安全和危害
未来方向
While specific future directions for Bis(3-bromophenyl)phenylphosphine oxide are not mentioned in the available resources, phosphines, in general, continue to be a major area of research in chemistry due to their wide range of applications . They are particularly important in the field of organocatalysis .
作用机制
Target of Action
Bis(3-bromophenyl)phenylphosphine oxide is a type of tertiary phosphine . Tertiary phosphines are known to be used in a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis . .
Mode of Action
Tertiary phosphines are generally known to interact with their targets through the formation of p-c bonds .
Biochemical Pathways
Tertiary phosphines are known to inspire the design of new phosphines of various structures and the tuning of their properties .
属性
IUPAC Name |
1-bromo-3-[(3-bromophenyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2OP/c19-14-6-4-10-17(12-14)22(21,16-8-2-1-3-9-16)18-11-5-7-15(20)13-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKPLVXRYPWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1163698-32-5 | |
| Record name | Bis(3-bromophenyl)phenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



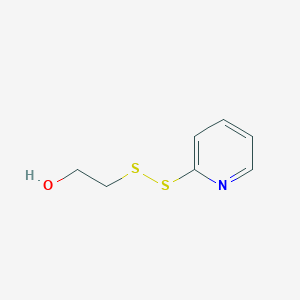
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)


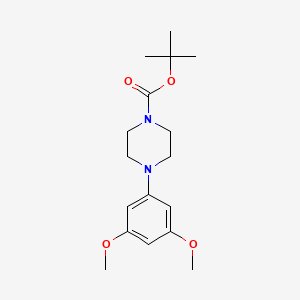
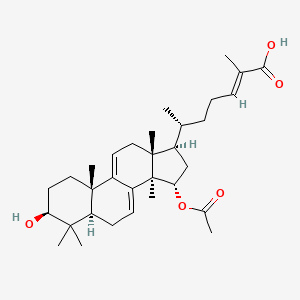
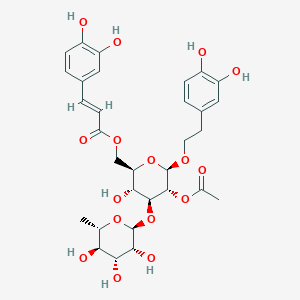


![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

